1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
CAS No.: 671200-75-2
Cat. No.: VC21508279
Molecular Formula: C24H18Cl2N4OS
Molecular Weight: 481.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671200-75-2 |
|---|---|
| Molecular Formula | C24H18Cl2N4OS |
| Molecular Weight | 481.4g/mol |
| IUPAC Name | 1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone |
| Standard InChI | InChI=1S/C24H18Cl2N4OS/c1-14-11-18(15(2)29(14)21-12-17(25)8-9-19(21)26)22(31)13-32-24-28-27-23-10-7-16-5-3-4-6-20(16)30(23)24/h3-12H,13H2,1-2H3 |
| Standard InChI Key | BJEIUGAIHTXYEF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |
| Canonical SMILES | CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Introduction
1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-( triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone is a complex organic compound that combines a pyrrol derivative with a triazoloquinoline moiety. This unique structure suggests potential interactions with biological targets, particularly in the realm of kinase inhibition, which is crucial for various signaling pathways related to immune response and inflammation.
Synthesis and Chemical Reactions
The synthesis of this compound often involves sophisticated organic chemistry techniques. These methods typically require careful selection of reagents and conditions to ensure the desired transformations occur efficiently while maintaining the stability of the molecule.
Key Steps in Synthesis:
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Step 1: Formation of the pyrrole core.
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Step 2: Introduction of the 2,5-dichlorophenyl group.
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Step 3: Attachment of the triazoloquinoline moiety via a sulfanyl linkage.
Reagents Used:
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Various organic solvents (e.g., dimethyl sulfoxide).
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Catalysts or reagents for forming the sulfanyl bond.
Potential Applications and Research Findings
This compound has been referenced in scientific patents and research publications, indicating its relevance in medicinal chemistry and drug development. Specifically, it is noted for its potential role in inhibiting Janus kinases, which are critical in signaling pathways related to immune response and inflammation.
| Application | Description |
|---|---|
| Kinase Inhibition | Potential inhibitor of Janus kinases, which play a role in immune response and inflammation pathways. |
| Drug Development | Part of ongoing research in medicinal chemistry for developing new therapeutic agents. |
Analytical Techniques
To monitor the synthesis and assess the purity of the compound, analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed. These methods help ensure that the desired chemical transformations occur correctly and that the final product meets the required standards.
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